

Application Note: Synthesis of Novel 5-Chloro-2-hydroxybenzophenone Derivatives

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

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Introduction

5-Chloro-2-hydroxybenzophenone is a key structural motif found in various compounds with significant biological activities. Its derivatives are utilized as UV absorbers and are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} The core structure, featuring a hydroxyl group ortho to the carbonyl bridge and a chlorine atom on the same ring, provides a versatile scaffold for creating novel derivatives. These derivatives have been explored for a range of pharmacological applications, including antimicrobial and antitubercular activities.^{[3][4]} This document outlines detailed protocols for the synthesis of novel **5-Chloro-2-hydroxybenzophenone** derivatives, primarily through Friedel-Crafts acylation, and presents relevant quantitative data for synthesized compounds.

Experimental Protocols

Two primary methods for the synthesis of related derivatives are presented: the direct Friedel-Crafts acylation to build the benzophenone core and the Claisen-Schmidt condensation to produce chalcone analogues from a related starting material.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of **5-Chloro-2-hydroxybenzophenone** derivatives by the acylation of a substituted phenol with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).^[5] This method is a cornerstone for preparing benzophenones.^[6]

Materials and Reagents

- 4-Chlorophenol (or other substituted phenol)
- Benzoyl chloride (or other substituted benzoyl chloride)
- Anhydrous Aluminum Chloride ($AlCl_3$)
- Dry solvent (e.g., carbon tetrachloride, toluene, or ethylene dichloride)[6][7]
- Hydrochloric acid (HCl), dilute solution
- Sodium Hydroxide (NaOH), for work-up
- Organic solvent for extraction (e.g., methylene chloride, ethyl acetate)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4) for drying
- Deionized water
- Ice

Equipment

- Three-neck round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with $CaCl_2$)
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Ice bath
- Separatory funnel
- Rotary evaporator

- Glassware for filtration and recrystallization
- Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure

- Reaction Setup: Assemble the three-neck flask with the condenser, dropping funnel, and a stopper. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.^[5] The setup should be under an inert atmosphere (e.g., nitrogen or argon) if possible.
- Charging Reactants: To the flask, add the substituted phenol (1.0 eq.) and the dry solvent. Begin stirring the mixture.
- Catalyst Addition: Cool the flask in an ice bath to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (1.2-1.5 eq.) to the stirred mixture. The addition is exothermic and should be done slowly to maintain the temperature.
- Acylating Agent Addition: Dissolve the substituted benzoyl chloride (1.1 eq.) in a small amount of the dry solvent and place it in the dropping funnel.^[5] Add the benzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.^[5]
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., 40-50°C) for several hours (typically 2-6 hours). Monitor the progress of the reaction using TLC.
- Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., methylene chloride) two to three times.
- Washing: Combine the organic extracts and wash sequentially with dilute NaOH solution (to remove unreacted phenol), dilute HCl solution, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Safety Precautions

- Work in a well-ventilated fume hood.
- Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle with care.
- Benzoyl chloride and its derivatives are often lachrymatory and corrosive.
- Organic solvents are flammable and should be handled away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Synthesis of Chalcone Analogues from 5-Chloro-2-hydroxy Acetophenone

This protocol details the Claisen-Schmidt condensation for synthesizing chalcone derivatives, which are precursors or analogues that share a similar phenolic moiety.^[4]

Materials and Reagents

- 5-Chloro-2-hydroxy acetophenone
- Substituted aromatic or heteroaromatic aldehydes
- Potassium Hydroxide (KOH)
- Ethanol
- Hydrochloric acid (conc.)
- Deionized water

Procedure

- Reactant Preparation: In a flask, dissolve 5-Chloro-2-hydroxy acetophenone (1.0 eq.) and the desired substituted aldehyde (1.0 eq.) in ethanol.[4]
- Catalyst Addition: In a separate container, prepare a 50% alcoholic KOH solution. Add this solution dropwise to the stirred mixture of acetophenone and aldehyde.[4]
- Reaction: Allow the reaction mixture to stir at room temperature for approximately 24 hours. [4] The formation of a precipitate may be observed.
- Precipitation: After 24 hours, pour the reaction mixture into a beaker containing cold water and acidify it using a 1:1 solution of concentrated HCl and water. This will cause the chalcone product to precipitate.[4]
- Isolation: Collect the precipitated solid by vacuum filtration.
- Washing and Drying: Wash the solid with cold water to remove any residual acid and salts, then allow it to air dry or dry in a desiccator.[4]
- Purification: The crude chalcone can be purified by recrystallization from ethanol or chloroform.[4]

Data Presentation

The following tables summarize quantitative data for representative benzophenone and chalcone derivatives based on literature findings.

Table 1: Synthesis Yields of Benzophenone and Related Derivatives

Compound Class	Starting Materials	Catalyst/Method	Reported Yield (%)	Reference
Benzophenone	Benzene, Carbon Tetrachloride	AlCl ₃ / Friedel-Crafts	80-89%	[6]
2-Hydroxybenzophenone Derivative	Benzofuranone Derivative	Nickel Chloride	90%	[8]
4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone	4-hydroxy-3-methoxy-4'-methylbenzophenone none	65% aq. Nitric Acid	80-87%	[9]
2-Amino-5-chlorobenzophenone	p-chloronitrobenzene, Phenylacetonitrile	NaOH / Microwave	High Yield	[10]

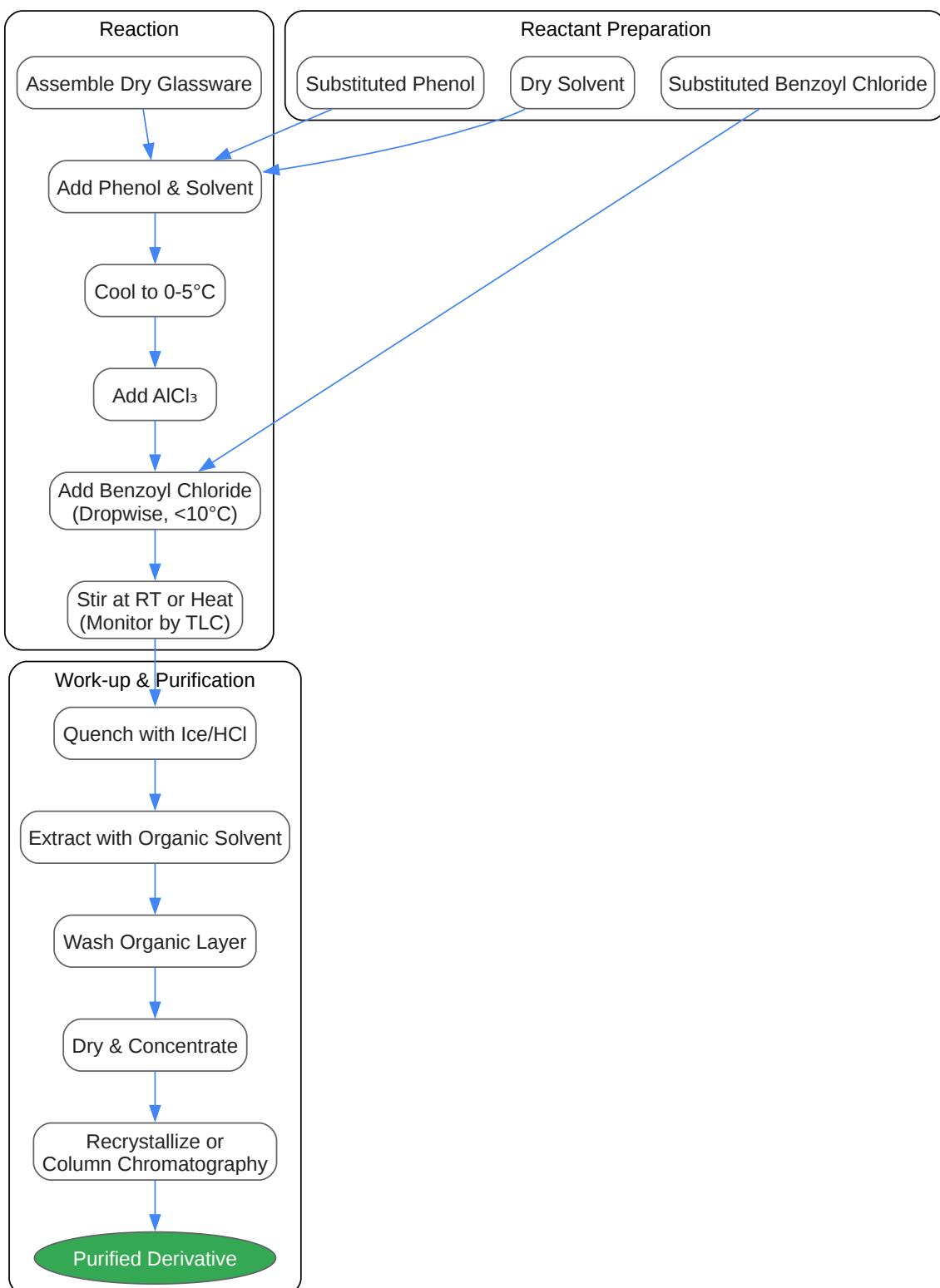
Table 2: Biological Activity of Related Derivatives

Compound	Target Organism/Assay	Activity Metric	Value	Reference
(E)-1-(5'-Chloro-2'-hydroxyphenyl)-3-(4''-fluorophenyl)pro-p-2-ene-1-one	Mycobacterium tuberculosis	MIC	14 μ M	[4]
(E)-1-(5'-Chloro-2'-hydroxyphenyl)-3-(thien-2-yl)prop-2-ene-1-one	Mycobacterium tuberculosis	MIC	14 μ M	[4]
Pyrazinamide (Standard)	Mycobacterium tuberculosis	MIC	25.34 μ M	[4]
4-Substituted Benzophenone Ether Derivative 1	Leishmania major	IC ₅₀	1.94 μ g/mL	[11]
4-Substituted Benzophenone Ether Derivative 5	Leishmania major	IC ₅₀	1.19 μ g/mL	[11]
Pentamidine (Standard)	Leishmania major	IC ₅₀	5.09 μ g/mL	[11]

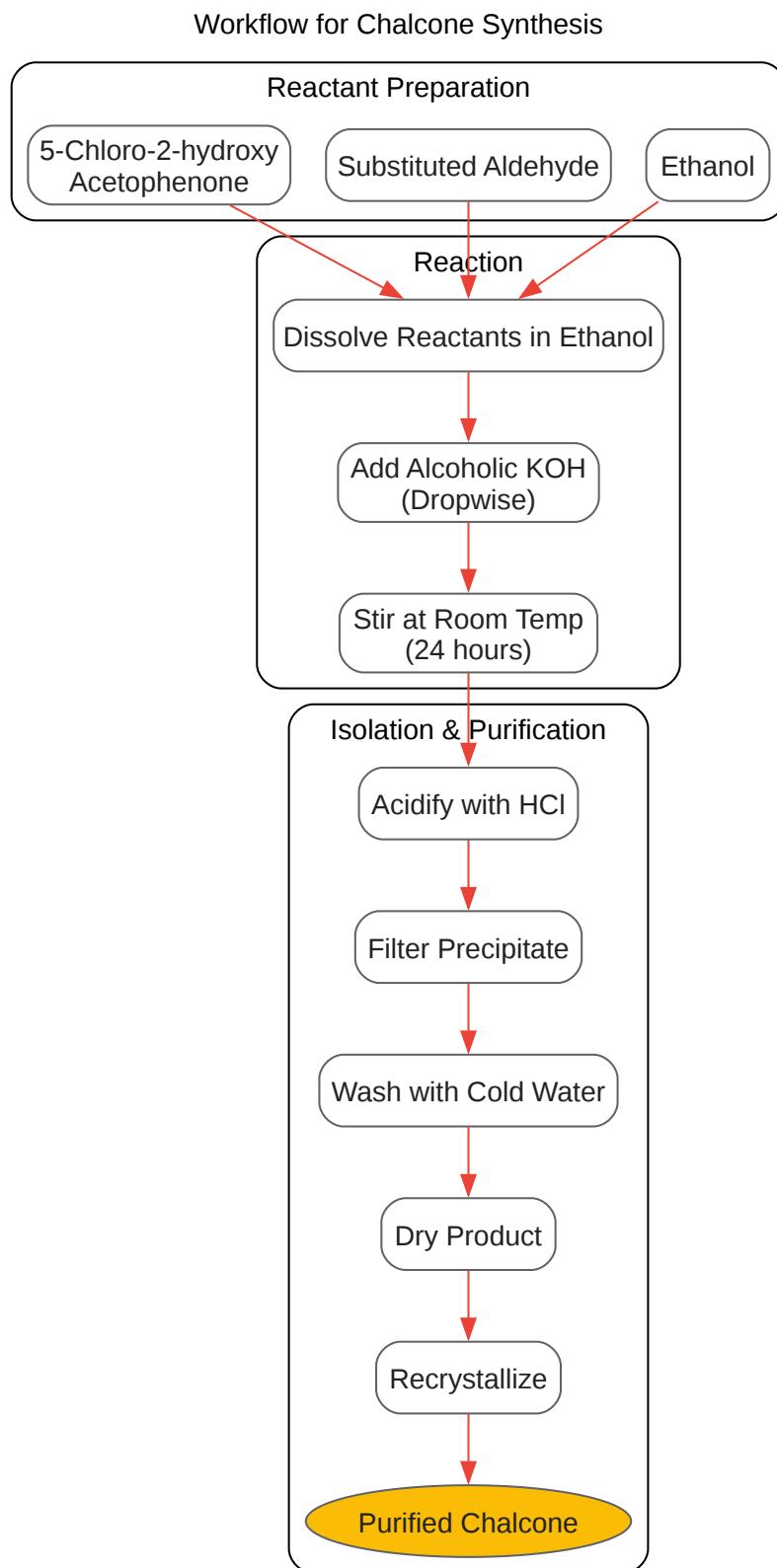
Visualizations

The following diagrams illustrate the experimental workflows for the synthesis protocols described.

Workflow for Friedel-Crafts Acylation

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Caption: Workflow diagram for the synthesis of **5-Chloro-2-hydroxybenzophenone** derivatives via Friedel-Crafts acylation.



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Caption: Workflow for the Claisen-Schmidt synthesis of chalcone analogues.

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